

An In-Depth Technical Guide to 9-Anthraceneboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Anthraceneboronic acid

Cat. No.: B152767

[Get Quote](#)

CAS Number: 100622-34-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **9-Anthraceneboronic acid** (CAS 100622-34-2), a versatile aromatic boronic acid with significant applications in organic synthesis, materials science, and biomedical research. This document details its physicochemical properties, synthesis protocols, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a fluorescent probe. Experimental methodologies are provided to guide researchers in its practical use.

Physicochemical Properties

9-Anthraceneboronic acid is a pale yellow to yellow crystalline solid. Its core structure features a boronic acid group attached to the 9-position of an anthracene ring system. This unique combination of a reactive boronic acid moiety and a fluorescent anthracene core underpins its diverse applications.

Table 1: Physicochemical Data of **9-Anthraceneboronic Acid**

Property	Value	Reference(s)
CAS Number	100622-34-2	
Molecular Formula	C ₁₄ H ₁₁ BO ₂	
Molecular Weight	222.05 g/mol	
Appearance	Light yellow to yellow crystalline powder	-
Melting Point	203-250 °C	
Boiling Point (Predicted)	479.5 ± 28.0 °C	
Solubility	Soluble in Methanol. Predicted solubility (LogS): -3.86.	
pKa (Predicted)	8.53 ± 0.30	
Density (Predicted)	1.26 ± 0.1 g/cm ³	

Synthesis of 9-Anthraceneboronic Acid

The synthesis of **9-Anthraceneboronic acid** is typically achieved through a two-step process starting from anthracene. The first step involves the bromination of anthracene to form 9-bromoanthracene, which is then converted to the target boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Experimental Protocol: Synthesis of 9-Anthraceneboronic Acid

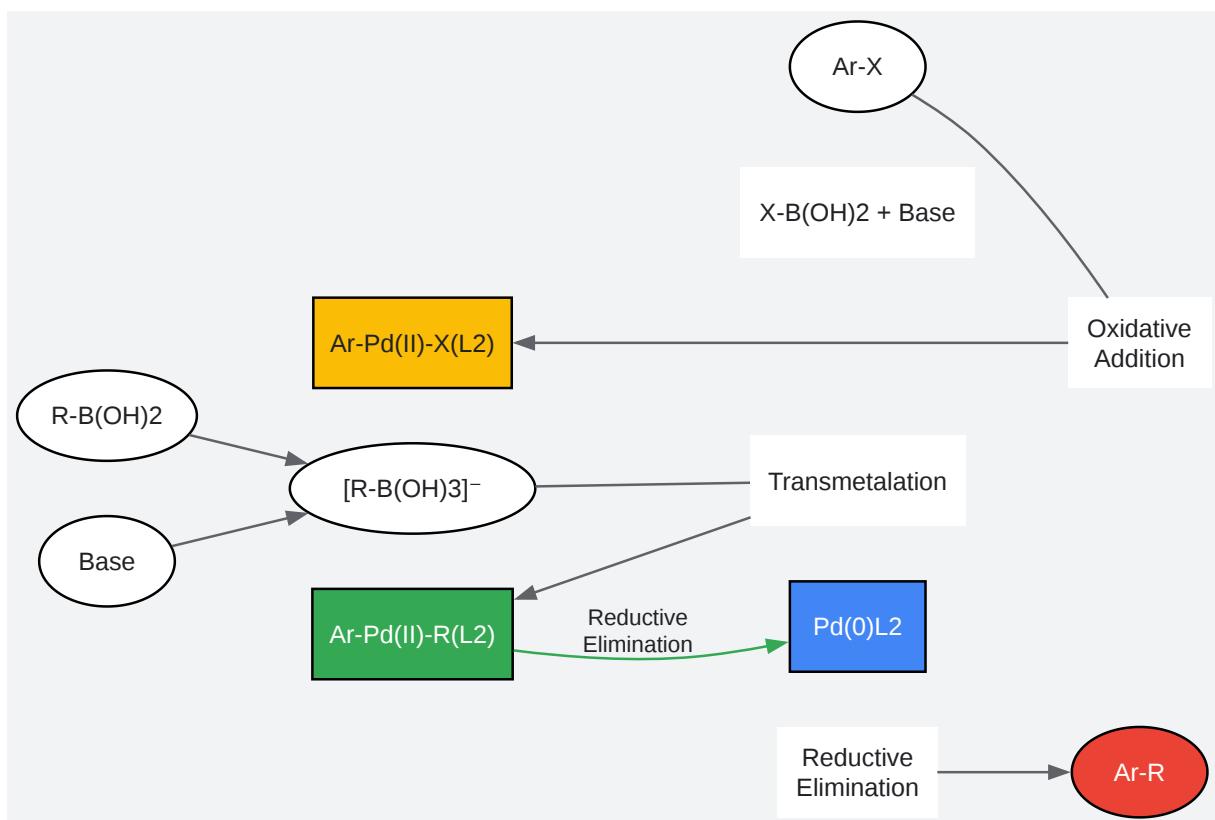
Step 1: Synthesis of 9-Bromoanthracene

- In a 500 mL three-neck flask equipped with a condenser, mechanical stirrer, and a temperature-controlled heater, add 20.0 g of anthracene and 150 mL of dichloromethane.
- Heat the mixture to 40°C in a water bath.
- Add 19 g of N-bromosuccinimide (NBS) in batches over a period of 3 hours.

- After the addition is complete, remove the majority of the solvent by rotary evaporation.
- Add a large volume of ethanol to the reaction mixture to precipitate the solid product.
- Collect the yellow-green crystals by filtration and recrystallize them to obtain pure 9-bromoanthracene.

Step 2: Synthesis of **9-Anthraceneboronic Acid**

- In a 250 mL four-neck round-bottom flask, add 3.21 g (12.50 mmol) of 9-bromoanthracene and 32 mL of anhydrous tetrahydrofuran (THF).
- Place the flask in a -70°C low-temperature bath and purge with nitrogen gas for 30 minutes.
- Slowly add 5.20 mL (12.50 mmol) of a 2.50 mol·L⁻¹ n-butyllithium solution in hexane to the flask over 10 minutes, maintaining nitrogen protection. The solution will turn from pale yellow to brick red.
- Continue stirring the reaction mixture at -70°C for 1 hour.
- To the resulting solution, add 2.00 g (19.0 mmol) of trimethyl borate dropwise over approximately 20 minutes. The solution color will change from brick red to yellow.
- Continue stirring at low temperature for 1 hour, then allow the reaction mixture to warm to room temperature.
- Slowly add 50 mL of 4% hydrochloric acid and stir for 30 minutes.
- Separate the organic layer and extract the aqueous layer three times with diethyl ether.
- Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent to yield crude **9-Anthraceneboronic acid**.
- Recrystallize the crude product from benzene or petroleum ether to obtain a pale yellow powder.


Applications in Scientific Research and Drug Development

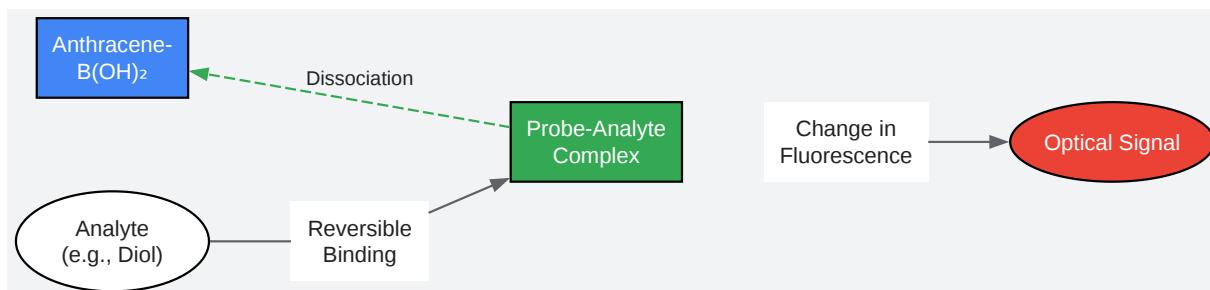
9-Anthraceneboronic acid is a valuable building block in several areas of chemical and biomedical research due to its unique structural and electronic properties.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality makes **9-Anthraceneboronic acid** an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The anthracene moiety can be introduced into various molecular scaffolds to modulate their electronic and photophysical properties.

- To a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), **9-Anthraceneboronic acid** (1.2 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , 2.0 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
- Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)


Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Fluorescent Probes and Sensors

The inherent fluorescence of the anthracene core makes **9-Anthraceneboronic acid** and its derivatives valuable components in the design of fluorescent probes for the detection of biologically relevant molecules, such as saccharides and metal ions. The boronic acid group can reversibly bind to diols, and this binding event can modulate the fluorescence properties of the anthracene fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.

- Preparation of Stock Solutions:
 - Prepare a stock solution of the anthraceneboronic acid-based probe in a suitable organic solvent (e.g., DMSO or methanol).

- Prepare a stock solution of the analyte of interest (e.g., glucose) in an appropriate buffer solution (e.g., PBS).
- Fluorescence Measurements:
 - In a quartz cuvette, add the buffer solution and a small aliquot of the probe stock solution to achieve the desired final concentration.
 - Record the initial fluorescence spectrum of the probe solution using a fluorometer, with excitation and emission wavelengths appropriate for the anthracene fluorophore.
 - Add increasing concentrations of the analyte to the cuvette and record the fluorescence spectrum after each addition.
 - Analyze the changes in fluorescence intensity to determine the detection limit, binding affinity, and selectivity of the probe.

[Click to download full resolution via product page](#)

Caption: General mechanism of a boronic acid-based fluorescent sensor.

Organic Electronics

Derivatives of **9-Anthraceneboronic acid** are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The anthracene core provides desirable photoluminescent and charge-transport properties, and the boronic acid group allows for the facile incorporation of this moiety into larger conjugated systems through cross-coupling reactions.

Safety and Handling

9-Anthraceneboronic acid is classified as acutely toxic if swallowed. It is also irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

9-Anthraceneboronic acid is a highly versatile and valuable reagent for researchers in organic chemistry, materials science, and drug discovery. Its unique combination of a reactive boronic acid and a fluorescent anthracene core enables a wide range of applications, from the synthesis of complex molecules to the development of advanced functional materials and sensors. The experimental protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

- To cite this document: BenchChem. [An In-Depth Technical Guide to 9-Anthraceneboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152767#9-anthraceneboronic-acid-cas-number-100622-34-2\]](https://www.benchchem.com/product/b152767#9-anthraceneboronic-acid-cas-number-100622-34-2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com